![molecular formula C6H9F2N B2395223 6,6-二氟-2-氮杂螺[3.3]庚烷 CAS No. 1354952-05-8](/img/structure/B2395223.png)

6,6-二氟-2-氮杂螺[3.3]庚烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

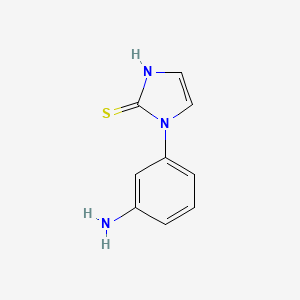

“6,6-Difluoro-2-azaspiro[3.3]heptane” is a chemical compound with the molecular formula C6H9F2N . It is used as a reactant in the preparation of 4-oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides as selective negative allosteric modulators of metabotropic glutamate receptor subtype 2 .

Synthesis Analysis

The synthesis of “6,6-Difluoro-2-azaspiro[3.3]heptane” involves the use of a common synthetic intermediate – 1,1-bis (bromomethyl)-3,3-difluorocyclobutane . The synthesis process is scalable and has been used to produce a large array of novel 2-mono- and 2,2-difunctionalized 6,6-difluorospiro[3.3]heptane building blocks .

Molecular Structure Analysis

The molecular structure of “6,6-Difluoro-2-azaspiro[3.3]heptane” consists of a seven-membered ring with two fluorine atoms attached to the same carbon atom and a nitrogen atom incorporated into the ring .

Chemical Reactions Analysis

“6,6-Difluoro-2-azaspiro[3.3]heptane” is used as a reactant in the preparation of 4-oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides . These compounds are selective negative allosteric modulators of metabotropic glutamate receptor subtype 2 .

Physical and Chemical Properties Analysis

“6,6-Difluoro-2-azaspiro[3.3]heptane” is a solid at room temperature . It has a molecular weight of 169.6 .

科学研究应用

药物化学与药物开发

6,6-二氟-2-氮杂螺[3.3]庚烷在药物化学中作为一种有价值的构建模块。研究人员正在探索其作为设计新型药物的支架的潜力。一些具体的应用包括:

- 代谢型谷氨酸受体调节剂:科学家已经使用这种化合物作为制备代谢型谷氨酸受体亚型 2 (mGluR2) 的选择性负向变构调节剂的反应物 。这些调节剂在神经系统疾病和认知功能中起着至关重要的作用。

有机合成

该化合物的独特螺环结构使其成为有机合成的有吸引力的候选者。研究人员已经以以下方式使用它:

作用机制

Target of Action

The primary target of 6,6-Difluoro-2-azaspiro[3.3]heptane is the metabotropic glutamate receptor subtype 2 . This receptor plays a crucial role in the central nervous system, modulating neuronal excitability and synaptic transmission .

Mode of Action

6,6-Difluoro-2-azaspiro[3.3]heptane acts as a selective negative allosteric modulator of the metabotropic glutamate receptor subtype 2 . This means that it binds to a site on the receptor different from the active site, causing a conformational change that reduces the receptor’s activity .

Biochemical Pathways

The action of 6,6-Difluoro-2-azaspiro[3.3]heptane on the metabotropic glutamate receptor subtype 2 affects various biochemical pathways. These pathways are involved in neuronal excitability and synaptic transmission, which can have downstream effects on cognition, mood, and pain perception .

Result of Action

The molecular and cellular effects of 6,6-Difluoro-2-azaspiro[3.3]heptane’s action include reduced activity of the metabotropic glutamate receptor subtype 2. This can lead to changes in neuronal excitability and synaptic transmission, potentially affecting various neurological and psychiatric processes .

生化分析

Biochemical Properties

These compounds are known to interact with metabotropic glutamate receptor subtype 2 , suggesting that 6,6-Difluoro-2-azaspiro[3.3]heptane may indirectly influence these receptors.

Cellular Effects

Given its role in the synthesis of negative allosteric modulators of metabotropic glutamate receptor subtype 2 , it may indirectly influence cellular processes regulated by these receptors.

Molecular Mechanism

It is used in the synthesis of compounds that act as negative allosteric modulators of metabotropic glutamate receptor subtype 2 . These modulators bind to a site on the receptor that is distinct from the active site, causing a conformational change that reduces the receptor’s affinity for its ligand.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 6,6-Difluoro-2-azaspiro[3.3]heptane in laboratory settings. It is known to be a solid at room temperature and has a melting point of 175-177°C .

属性

IUPAC Name |

6,6-difluoro-2-azaspiro[3.3]heptane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2N/c7-6(8)1-5(2-6)3-9-4-5/h9H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSTZDPVQCODIFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(F)F)CNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4,7,8-Trimethyl-6-(3-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2395140.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide](/img/structure/B2395142.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidine](/img/structure/B2395143.png)

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2395144.png)

![3-(2-bromophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B2395148.png)

![[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B2395152.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2395155.png)

![3-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2395156.png)

![3,4,5-trimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2395159.png)

![1-(2,5-dimethylphenyl)-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine](/img/structure/B2395162.png)